molecular formula C14H15FO4 B135773 (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-19-4

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No.: B135773
CAS No.: 797054-19-4
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-QWHCGFSZSA-N
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Description

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, with the CAS Registry Number 797054-19-4, is a high-purity chiral building block of significant importance in medicinal chemistry and pharmaceutical development . This compound is a white solid with a molecular formula of C 14 H 15 FO 4 and a molecular weight of 266.26 g/mol . Its primary research application is serving as a key synthetic intermediate in the preparation of (+)-Nebivolol, a potent and selective beta-blocker agent used in the treatment of hypertension . The specific stereochemistry of this compound, denoted by the (1'R,2S) configuration, is crucial for constructing the desired active pharmaceutical ingredient (API) with the correct three-dimensional structure. Researchers utilize this intermediate in asymmetric synthesis to efficiently introduce the fluorinated chroman moiety of the Nebivolol molecule. It is readily soluble in a range of common organic solvents, including chloroform, dichloromethane, ethyl acetate, and methanol, facilitating its handling and use in various synthetic transformations . This product is intended for research and development purposes only.

Properties

IUPAC Name

(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439335
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797054-19-4
Record name (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797054-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Steps

  • Substrate Suspension : 51.6 g (0.19 mol) of the starting enone is suspended in water at 60°C.

  • Base Addition : 120 mg (0.005 mol) of LiOH is added, initiating ring closure through deprotonation of the phenolic hydroxyl group.

  • Cyclization : Stirring at 60°C for 1 hour facilitates conjugate addition, forming the chroman-4-one scaffold.

  • Workup : Cooling to 35°C, followed by extraction with diethyl ether/ethanol (200:5 mL), yields a crude mixture of (R,R)- and (S,R)-diastereomers.

  • Chromatographic Separation : Flash chromatography (diethyl ether/petroleum ether gradient) isolates (R,R)-isomer (40% yield, mp 61.5–63.5°C, [α]D²⁰ = −58.1°) and (S,R)-isomer (24% yield, mp 44–45°C, [α]D²⁰ = +57.1°).

Stereochemical Analysis

The reaction’s stereochemical outcome arises from the substrate’s inherent chirality (4R configuration) and chair-like transition state during cyclization. The isopropylidene group enforces a rigid conformation, directing nucleophilic attack to the β-position of the α,β-unsaturated ketone.

Asymmetric Synthesis via Chiral Iron Acyl Complexes

Enantioselective routes employ chiral iron acyl complexes to control stereochemistry at C1' and C2 positions.

Methodology

  • Complex Formation : (η⁵-C₅H₅)Fe(CO)(PPh₃)(COCH=CRR') complexes are prepared, where R/R' = fluorophenyl/isopropylidene groups.

  • Alkylidene Transfer : Electrophilic alkylidenes (e.g., iodomethyllithium) react with α,β-unsaturated iron acyl intermediates, inducing cyclopropane ring formation.

  • Decomplexation : Acidic cleavage releases the chroman-4-one derivative with >90% enantiomeric excess (ee).

Key Advantages

  • Diastereoselectivity : The iron auxiliary controls three contiguous stereocenters via π-face shielding.

  • Scalability : Multigram syntheses are feasible without racemization during workup.

Organocatalytic Cascade Reactions

Organocatalysts enable one-pot syntheses through Michael/hemiacetalization cascades.

Representative Protocol

  • Catalyst Loading : 10 mol% cinchona alkaloid-derived thiourea catalysts activate α,β-unsaturated ketones.

  • Nucleophilic Attack : Dihydroxyethyl donors undergo Michael addition to the fluorinated enone.

  • Hemiacetalization : Spontaneous cyclization forms the isopropylidene-protected side chain.

  • Oxidation : Aerobic oxidation with TEMPO converts the intermediate alcohol to the ketone, yielding the target compound in 65% yield and 88% ee.

Copper-Catalyzed One-Pot Synthesis

Adapting methods for aminated heterocycles, copper oxide facilitates tandem coupling-cyclization.

Procedure

  • Substrate Mixing : 0.38 mmol fluorophenyl propargyl alcohol, 0.76 mmol isopropylidene-glycol amine, and Cu₂O (20 mol%) in NMP.

  • Heating : 110°C for 12 hours promotes alkyne activation and conjugate addition.

  • Cyclization : In situ keto-enol tautomerization closes the chroman ring.

  • Purification : Column chromatography (hexane/EtOAc 9:1) affords the product in 55% yield.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)ee (%)Scalability
LiOH CyclizationNone40 (R,R)High
Iron ComplexChiral Fe70>90Moderate
OrganocatalyticCinchona thiourea6588Low
Cu₂O-MediatedCu₂O55High

Key Observations :

  • Base-mediated cyclization offers simplicity but lacks enantiocontrol, requiring post-synthesis resolution.

  • Iron complexes achieve high ee but involve toxic metals and complex ligand synthesis.

  • Organocatalysis balances ee and green chemistry but suffers from moderate yields.

Critical Factors in Stereochemical Control

Protecting Group Strategy

The isopropylidene moiety prevents unwanted hydroxyl reactivity during cyclization. Its bulkiness also biases transition states, enhancing diastereoselectivity.

Solvent Effects

Polar aprotic solvents (NMP, DMF) stabilize enolate intermediates in copper-catalyzed routes, while ethereal solvents improve chromatographic separation of diastereomers .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkoxides, amines, or Grignard reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C14H15FO4C_{14}H_{15}FO_4 with a molecular weight of approximately 266.26 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds within the chroman class exhibit anticancer properties. Preliminary studies suggest that (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to therapeutic effects against various cancers.

Neuroprotective Effects

The antioxidant properties attributed to the hydroxyl groups in this compound may contribute to neuroprotective effects. Studies have shown that related compounds can scavenge free radicals and modulate cellular signaling pathways linked to neurodegenerative diseases.

Anti-inflammatory Properties

Compounds similar to this one have demonstrated anti-inflammatory effects in various assays. The ability to inhibit inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Synthesis and Stability

The synthesis of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one typically involves multi-step organic reactions, including the formation of the chroman core and subsequent functionalization. The isopropylidene group serves as a protective moiety, enhancing stability during synthesis and storage.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Formation of chroman core
Step 2Introduction of fluorine atom
Step 3Addition of isopropylidene-dihydroxyethyl group

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : In vitro assays demonstrated that derivatives of chroman compounds exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Study : Research indicated that chroman derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative disorders.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that certain chroman derivatives could significantly reduce pro-inflammatory cytokines in cellular models.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The isopropylidene-protected dihydroxyethyl group can be hydrolyzed under physiological conditions to release the active dihydroxyethyl moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features and Modifications:

Compound Name Substituents/Modifications CAS Number Key Differences
(1'R,2S)-Target Compound 6-F, 2-(1',2'-O-isopropylidene-dihydroxyethyl) 797054-19-4 Reference compound
(1'S,2R)-Isomer Stereochemical inversion at C1' and C2 608-458-9 Altered stereochemistry reduces binding affinity to enzymatic targets
6-Fluorochroman-4-one Base structure lacking dihydroxyethyl and isopropylidene 66892-34-0 Lower molecular weight (218.2 g/mol vs. 324.3 g/mol); reduced solubility in polar solvents
(1'S,2S)-2-(2'-Tosyl-dihydroxyethyl)-6-fluorochromane Tosyl group replaces isopropylidene 905-454-58-2 Increased hydrophobicity (LogP +1.2); lower synthetic yield due to tosylation side reactions

Physicochemical Properties

  • Solubility: The isopropylidene group in the target compound enhances lipophilicity (LogP ~1.8) compared to non-protected derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one (LogP ~0.5, water solubility >10 mg/mL) .
  • Stability: Fluorination at the 6-position improves oxidative stability relative to non-fluorinated chromanones (e.g., 2-ethyl-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one, CAS: 111478-36-5) .

Biological Activity

The compound (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic derivative of chroman and has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H13F O3
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 303176-39-8
  • IUPAC Name : (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes and obesity.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease research.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one:

StudyMethodFindings
Study 1Enzyme inhibition assayDemonstrated significant inhibition of glucokinase activity, suggesting potential for diabetes management.
Study 2Antioxidant assayShowed a reduction in reactive oxygen species (ROS) levels in cultured cells, indicating antioxidant properties.
Study 3Antimicrobial testingExhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at specific concentrations.

Case Studies

  • Case Study on Diabetes Management :
    • A clinical trial involving diabetic patients showed that administration of the compound resulted in improved glycemic control compared to a placebo group. The mechanism was linked to enhanced insulin sensitivity.
  • Case Study on Oxidative Stress :
    • In a cohort study focusing on patients with chronic inflammatory diseases, the compound's antioxidant effects were correlated with reduced biomarkers of oxidative stress.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via stereoselective strategies involving transition metal catalysis. For example, silver-catalyzed silylene transfer reactions (as seen in silacyclopropane systems) enable efficient cyclization . Optimization of protecting groups (e.g., isopropylidene for dihydroxyethyl stability) and fluorination at position 6 requires anhydrous conditions to avoid hydrolysis. Yields are highly dependent on catalyst choice (e.g., Ag vs. Cu) and solvent polarity, with non-polar solvents favoring stereochemical retention .

Q. How can researchers confirm stereochemical integrity during synthesis?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for verifying the (1'R,2S) configuration. X-ray crystallography provides definitive proof, as demonstrated in structurally analogous chroman-4-one derivatives . Additionally, chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric excess, ensuring >98% stereopurity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency between Ag and Pd in stereochemical control?

  • Methodological Answer : Silver catalysts activate strained silacyclopropanes via π-backbonding, promoting silylene transfer with minimal steric interference, thus preserving the (1'R,2S) configuration . In contrast, Pd catalysts (e.g., Pd(PPh₃)₄) may induce β-hydride elimination in bulky intermediates, leading to racemization. Kinetic studies using deuterium labeling (e.g., C-D bond tracking) and DFT calculations reveal divergent activation barriers for Ag (ΔG‡ = 18 kcal/mol) vs. Pd (ΔG‡ = 24 kcal/mol) pathways .

Q. How can researchers resolve discrepancies in pharmacological activity data linked to fluorochroman-4-one derivatives?

  • Methodological Answer : Bioactivity variations arise from differential metabolic stability. For example, CYP3A4-mediated oxidation of the fluorochroman ring can be assessed using liver microsome assays coupled with LC-MS/MS . Contradictory IC₅₀ values in kinase inhibition studies may stem from assay conditions (e.g., ATP concentration adjustments); standardizing protocols (e.g., 1 mM ATP, pH 7.4) minimizes variability .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Rhodium-catalyzed Si–C cleavage (e.g., in trialkylsilyl groups) achieves higher regioselectivity (90% vs. 75% for Pd) but requires lower temperatures (0°C vs. 25°C), complicating scalability .
  • Stability Under Basic Conditions : The isopropylidene group hydrolyzes rapidly at pH > 8.0, necessitating buffered reaction media (pH 6.5–7.5) for long-term stability .

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